5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine

Physicochemical profiling Lipophilicity Conformational flexibility

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine (CAS 299935-03-8, molecular formula C₈H₇N₃OS, molecular weight 193.23 g/mol) is a heterocyclic building block comprising a 1,3,4-thiadiazol-2-amine core connected to a furan ring via an (E)-ethenyl (vinylene) bridge. The compound belongs to the 2-amino-1,3,4-thiadiazole class, a pharmacophore scaffold associated with broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
Cat. No. B11732208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=CC2=NN=C(S2)N
InChIInChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)4-3-6-2-1-5-12-6/h1-5H,(H2,9,11)
InChIKeyVQXCMIQLBKLRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine (CAS 299935-03-8): Structural Profile and Procurement-Relevant Identity


5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine (CAS 299935-03-8, molecular formula C₈H₇N₃OS, molecular weight 193.23 g/mol) is a heterocyclic building block comprising a 1,3,4-thiadiazol-2-amine core connected to a furan ring via an (E)-ethenyl (vinylene) bridge . The compound belongs to the 2-amino-1,3,4-thiadiazole class, a pharmacophore scaffold associated with broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities [1]. Its ECHA-notified classification under CLP criteria includes Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335) [2]. The ethenyl linker distinguishes it structurally from directly fused furan-thiadiazole analogs and provides extended π-conjugation between the two heterocyclic rings.

Why 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine Cannot Be Interchanged with Other 1,3,4-Thiadiazole Derivatives


Although the 1,3,4-thiadiazol-2-amine scaffold is shared across numerous research compounds, substitution at the 5-position and the nature of the linker between the thiadiazole and the pendant aryl/heteroaryl group profoundly modulate both physicochemical properties and biological target engagement [1]. 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine differs from its closest commercially available analog—5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (CAS 4447-45-4)—by the presence of a trans-ethenyl bridge, which increases the calculated LogP from approximately 1.38 to 1.88 and adds one freely rotatable bond (from 1 to 2), altering conformational flexibility and membrane permeation potential . The non-nitrated furan ring distinguishes it from the extensively studied 5-nitrofuran analog (CAS 1020-76-4), which carries a nitro group associated with class-level mutagenicity concerns in nitrofuran antimicrobials [2]. These structural differences are non-trivial: even minor modifications on the 5-position of 1,3,4-thiadiazoles have been demonstrated to shift antibacterial MIC values by orders of magnitude (from 0.03 µg/mL to >64 µg/mL) depending on substituent electronic character [1]. Consequently, generic substitution without experimental validation risks selecting a compound with divergent bioactivity, solubility, and toxicity profiles.

Quantitative Differentiation Evidence for 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine Versus Closest Analogs


Physicochemical Differentiation: Extended Conjugation and Increased Lipophilicity via the Ethenyl Bridge Versus Directly Linked Furan-Thiadiazole Analog (CAS 4447-45-4)

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine (CAS 299935-03-8) possesses a trans-ethenyl (vinylene) bridge between the furan and thiadiazole rings, conferring extended π-conjugation absent in the directly attached analog 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (CAS 4447-45-4). Computed molecular descriptors from independent vendor specification sheets demonstrate that the ethenyl insertion increases calculated LogP from 1.38 (CAS 4447-45-4) to 1.88 (CAS 299935-03-8), a ΔLogP of +0.50, while the topological polar surface area (TPSA) remains unchanged at 64.94 Ų . The number of rotatable bonds increases from 1 to 2. These differences are consistent with enhanced membrane permeability potential and altered conformational sampling, which may affect target binding kinetics and off-target promiscuity.

Physicochemical profiling Lipophilicity Conformational flexibility

Safety Profile Differentiation: Absence of Nitro Group Mitigates Class-Associated Mutagenicity Risk Versus 5-Nitrofuran Analog (CAS 1020-76-4)

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine (CAS 299935-03-8) bears an unsubstituted furan ring, in contrast to its closest nitrated analog 5-[2-(5-nitro-2-furanyl)ethenyl]-1,3,4-thiadiazol-2-amine (CAS 1020-76-4). The 5-nitrofuran moiety is a well-established structural alert for mutagenicity and genotoxicity, with nitrofuran-containing antimicrobials (e.g., nitrofurantoin, furazolidone) classified as genotoxic carcinogens by IARC and requiring restricted use [1]. While the nitrofuran analog has demonstrated potent antituberculosis activity (MIC = 0.78 µg/mL against M. tuberculosis H37Rv for the ethylthio derivative 5b, Foroumadi et al. 2002), its cytotoxic index against VERO cells limits the therapeutic window [2]. The target compound's non-nitrated scaffold avoids this class-associated genotoxicity risk while retaining the 1,3,4-thiadiazol-2-amine pharmacophore. The ECHA-notified classification for CAS 299935-03-8 (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) reflects acute toxicity and irritancy endpoints but does not include mutagenicity or carcinogenicity classifications [3].

Toxicology Mutagenicity Nitrofuran Safety profiling

Antibacterial Activity: Class-Level Potency of the 1,3,4-Thiadiazol-2-amine Scaffold and Structural Sensitivity at the 5-Position

While compound-specific antibacterial MIC data for 5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine (CAS 299935-03-8) remain sparse in peer-reviewed primary literature, extensive class-level evidence demonstrates that 1,3,4-thiadiazol-2-amine derivatives exhibit potent and substituent-dependent antibacterial activity. Jain et al. (2013) reviewed the class and reported that most synthesized 1,3,4-thiadiazole derivatives display marked antibacterial activity against Gram-positive bacteria with MIC values ranging from 0.03 to 4 µg/mL, while activity against Gram-negative pathogens is typically moderate (MIC = 1–64 µg/mL) [1]. A 2025 comprehensive review by Górecki et al. analyzed 79 newly synthesized 1,3,4-thiadiazole derivatives and found that compounds with the free 2-amino group adjacent to the thiadiazole ring were among the most active, with compound 14a exhibiting an MIC of 2.5 µg/mL—superior to several reference antibiotics [2]. Janowska et al. (2022) demonstrated that thiosemicarbazide-derived 1,3,4-thiadiazoles with heteroaryl substituents at the 5-position showed strain-dependent antibacterial activity linked to DNA gyrase and topoisomerase IV inhibition, with potency varying >100-fold depending on the 5-substituent electronic profile [3]. The parent 2-amino-1,3,4-thiadiazole scaffold and its furan-containing derivatives have been reported to inhibit Staphylococcus aureus and Escherichia coli at varying MIC ranges depending on substitution pattern [1].

Antibacterial MIC Gram-positive Gram-negative

Anticancer Activity: Furan-Thiadiazole Hybrid Compounds Display Sub-Micromolar to Low Micromolar Cytotoxicity Against Human Cancer Cell Lines

Furan-substituted 1,3,4-thiadiazole derivatives have demonstrated promising anticancer activity in multiple independent studies, establishing the pharmacophoric value of the furan-thiadiazole combination. Kassem et al. (2019) reported that ((furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivatives exhibited IC50 values comparable to doxorubicin against human liver carcinoma HepG-2 cells, with compounds 3, 12, and 14 showing the highest activity [1]. Compounds 10 and 12 from the same series demonstrated IC50 values in the range of 3.56–8.55 µg/mL against MCF-7 (breast), HepG-2 (liver), and HCT-116 (colorectal) cell lines [2]. Separately, Huong et al. (2015) showed that 5-aryl-1,3,4-thiadiazole-based hydroxamic acids with furan-containing 5-aryl moieties (including 2-furfuryl, 5-bromofuran-2-yl, and 5-methylfuran-2-yl derivatives) displayed anticancer cytotoxicity with IC50 values generally 5- to 10-fold lower than the reference HDAC inhibitor SAHA (suberoylanilide hydroxamic acid) across four human cancer cell lines [3]. The target compound (CAS 299935-03-8) contains the core furan-thiadiazole pharmacophore present in these active hybrids, with the ethenyl bridge providing an additional degree of conformational freedom and extended conjugation not present in the directly linked analogs tested in these studies.

Anticancer Cytotoxicity IC50 Furan-thiadiazole hybrid

Synthetic Accessibility and Purity Benchmarking: Commercial Availability at Research-Grade Purity with Established Synthetic Route

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine is commercially available from multiple suppliers at ≥95% purity, with the established synthetic route proceeding via condensation of furan-2-carboxaldehyde with thiosemicarbazide under acidic conditions followed by oxidative cyclization using iodine or bromine to form the thiadiazole ring [1]. This two-step sequence from inexpensive starting materials (furfural and thiosemicarbazide) offers cost advantages for scale-up compared to multi-step routes required for more complex 5-substituted analogs. The compound is listed as a building block for research purposes, with standard packaging from 1 g to 25 g quantities available . The (E)-configuration of the ethenyl bridge is stereochemically defined, eliminating the need for isomeric separation that complicates procurement of Z/E mixtures in other vinyl-linked heterocycles. In contrast, the 5-nitrofuran analog (CAS 1020-76-4) requires handling of nitrofurylacrolein intermediates with attendant safety considerations, while the direct-linked analog (CAS 4447-45-4) requires different starting materials (furan-2-carboxylic acid derivatives) and cyclization conditions .

Synthetic accessibility Purity Procurement Building block

Recommended Application Scenarios for 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization of Antibacterial Agents Targeting Gram-Positive Pathogens

Given the class-level potency of 1,3,4-thiadiazol-2-amine derivatives against Gram-positive bacteria (MIC = 0.03–4 µg/mL range documented in the Jain 2013 review [1]), and the demonstrated sensitivity of antibacterial activity to 5-substituent electronic character (Janowska 2022, >100-fold variation [2]), 5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine serves as a structurally distinct building block for SAR expansion. The extended conjugation via the ethenyl bridge (ΔLogP +0.50 vs. directly linked analog) may enhance bacterial membrane penetration, while the non-nitrated furan avoids the genotoxicity liability associated with nitrofuran antimicrobials. Researchers can use this compound to synthesize focused libraries exploring the effect of vinylene spacer length on antibacterial potency and selectivity.

Anticancer Drug Discovery: Furan-Thiadiazole Hybrid Development with Reduced Toxicity Risk

The furan-thiadiazole pharmacophore has produced derivatives with IC50 values comparable to doxorubicin (Kassem 2019, HepG-2 cells [3]) and 5- to 10-fold more potent than SAHA (Huong 2015, multiple cell lines [4]). The target compound provides a scaffold with extended conjugation that may enhance DNA intercalation or protein binding compared to the directly linked furan-thiadiazole analogs used in these published studies. The absence of a nitro group reduces the risk of confounding genotoxicity in anticancer screening assays, allowing cleaner interpretation of mechanism-of-action studies. Procure this compound for synthesis of novel HDAC inhibitors, kinase inhibitors, or DNA-targeting agents where the vinyl spacer may improve fit within hydrophobic binding pockets.

Chemical Biology Probe Development: Cellular Uptake and Target Engagement Studies

The calculated LogP of 1.88 places 5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine within the optimal range for cell permeability (Lipinski's rule-of-five: LogP ≤5), while the additional rotatable bond vs. CAS 4447-45-4 provides conformational flexibility that may facilitate induced-fit binding to protein targets. The compound's ECHA-classified acute toxicity and irritancy profile (ECHA C&L Inventory [5]) is manageable for in vitro laboratory handling with standard PPE. The 2-amino group on the thiadiazole ring provides a convenient synthetic handle for conjugation to fluorophores, biotin, or affinity tags, making this compound suitable for chemical probe development where the ethenyl-furan moiety serves as a recognition element.

Agrochemical Intermediate: Non-Nitrated Heterocyclic Building Block for Fungicide or Bactericide Discovery

1,3,4-Thiadiazole derivatives have established applications in agrochemical research as fungicides and bactericides, with the zinc thiazole class being a prominent example [1]. 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine offers a non-nitrated heterocyclic scaffold that can be elaborated into agrochemical candidates without the regulatory and environmental concerns associated with nitroaromatic intermediates. The ethenyl bridge provides a conjugation pathway that may enhance photostability or target binding compared to saturated-linker analogs, while the furan ring can serve as a bioisostere for other heterocycles in known agrochemical pharmacophores.

Quote Request

Request a Quote for 5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.